molecular formula C11H11FO3 B2922059 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid CAS No. 2470437-23-9

2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid

Cat. No.: B2922059
CAS No.: 2470437-23-9
M. Wt: 210.204
InChI Key: SKGPERMDOGIVIG-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid (CAS 2470437-23-9) is a fluorinated phenoxyacetic acid derivative supplied as a high-purity synthetic building block for chemical research and development. The compound features a cyclopropyl group adjacent to a fluorine atom on its phenyl ring, a structure known to be significant in the development of active agrochemicals. Phenoxyacetic acid is a key scaffold in herbicidal science, most famously as the basis for the auxin-mimicking herbicide MCPA, which functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants . Furthermore, recent scientific literature highlights the value of the phenoxyacetamide scaffold—closely related to phenoxyacetic acid—in the discovery of novel anti-virulence agents. Research indicates that such compounds can act as potent, specific inhibitors of bacterial Type III Secretion Systems (T3SS), a critical virulence factor in pathogens like Pseudomonas aeruginosa . This makes this compound a versatile intermediate for researchers synthesizing complex derivatives for applications in agricultural chemistry, including herbicides and bactericides, as well as in pharmaceutical development for targeting antibiotic-resistant bacteria . The molecular formula is C 11 H 11 FO 3 and the molecular weight is 210.20 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-cyclopropyl-2-fluorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-11-8(7-4-5-7)2-1-3-9(11)15-6-10(13)14/h1-3,7H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGPERMDOGIVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid typically involves the reaction of 3-cyclopropyl-2-fluorophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxide ion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenoxyacetic Acid Derivatives

2-(3-Fluoro-2-hydroxyphenoxy)acetic Acid
  • Molecular Formula : C₈H₇FO₄
  • Key Features: Contains a hydroxyl group adjacent to the fluorine atom on the phenoxy ring.
  • Collision Cross-Section (CCS): Adduct m/z Predicted CCS (Ų) [M+H]⁺ 187.04012 136.2 [M-H]⁻ 185.02556 134.6 This compound exhibits polar interactions via its hydroxyl group, which may enhance solubility compared to non-hydroxylated analogs.
2-(2-(3-Chlorophenoxy)phenyl)acetic Acid
  • Molecular Formula : C₁₄H₁₁ClO₃
  • Key Features : Chlorine substituent instead of fluorine; biphenyl structure.
  • Applications : Widely used in pharmaceutical intermediates due to chlorine’s electron-withdrawing effects, which stabilize aromatic systems.

Cyclopropyl-Containing Acetic Acids

N-Cyclopropyl-2-(3-fluorophenoxy)acetamide
  • Molecular Formula: C₁₁H₁₂FNO₂
  • Key Features : Acetamide group replaces the acetic acid, introducing hydrogen-bond acceptor sites.
2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic Acid
  • Molecular Formula : C₁₁H₉F₃O₂
  • Molecular Weight : 230.18
  • Key Features : Three fluorine atoms on the phenyl ring, increasing lipophilicity and metabolic stability.

Benzofuran-Based Acetic Acids

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Molecular Formula : C₁₉H₂₄O₃S
  • Crystal Structure :
    • Space Group : P1 (triclinic)
    • Hydrogen Bonding : O–H⋯O interactions form centrosymmetric dimers, stabilized by weak C–H⋯π interactions .
    • Packing : Slip-stacked π–π interactions between furan rings (distance: 3.557 Å) .
  • Applications : Benzofuran derivatives are explored for antimicrobial and anti-inflammatory activities.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid* C₁₁H₁₁FO₃ ~210.21 (est.) Cyclopropyl, Fluorophenoxy High rigidity, moderate polarity
2-(3-Fluoro-2-hydroxyphenoxy)acetic acid C₈H₇FO₄ 186.14 Hydroxyl, Fluorophenoxy Enhanced solubility, polar interactions
2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic acid C₁₁H₉F₃O₂ 230.18 Trifluorophenyl, Cyclopropyl High lipophilicity, metabolic stability
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S 332.44 Benzofuran, Thioether Crystalline stability, hydrogen-bond networks

*Estimated based on analogs.

Key Research Findings

  • Hydrogen Bonding: Carboxylic acid groups (e.g., in benzofuran derivatives) form strong O–H⋯O dimers, critical for crystal packing , whereas hydroxylated analogs (e.g., 2-(3-fluoro-2-hydroxyphenoxy)acetic acid) exhibit additional hydrogen-bond donor sites .
  • Lipophilicity : Trifluorophenyl and cyclopropyl groups increase logP values, enhancing membrane permeability .

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